(4-Chloronaphthalen-1-yl)hydrazine hydrochloride
Description
(4-Chloronaphthalen-1-yl)hydrazine hydrochloride (CAS: 101851-40-5) is a hydrazine derivative featuring a chlorinated naphthalene ring. Its molecular formula is C₁₀H₉ClN₂·HCl, with a molecular weight of 229.11 g/mol . The compound is synthesized via reactions involving hydrazine hydrochloride and chlorinated naphthalene precursors, often followed by purification through column chromatography . Its structural uniqueness lies in the chloro substituent at the 4-position of the naphthalene ring, which influences its electronic properties and reactivity. This compound is primarily used in pharmaceutical and agrochemical research, particularly as a precursor for synthesizing heterocyclic compounds like pyrazolines, which exhibit antimicrobial and anti-inflammatory activities .
Properties
IUPAC Name |
(4-chloronaphthalen-1-yl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2.ClH/c11-9-5-6-10(13-12)8-4-2-1-3-7(8)9;/h1-6,13H,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEJVFMBQSZDDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-20-6 | |
| Record name | Hydrazine, (4-chloro-1-naphthalenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloronaphthalen-1-yl)hydrazine hydrochloride typically involves the reaction of 4-chloronaphthalene with hydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Cyclization Reactions
This compound serves as a precursor for synthesizing nitrogen-containing heterocycles, particularly pyrazole and indole derivatives.
Table 1: Cyclization Reactions Involving (4-Chloronaphthalen-1-yl)hydrazine Hydrochloride
Coupling Reactions with Carbonyl Compounds
The hydrazine moiety reacts with aldehydes/ketones to form hydrazones, enabling further functionalization.
Table 2: Coupling Reactions and Subsequent Transformations
Nucleophilic Substitution Reactions
The chlorine atom at the 4-position of the naphthalene ring participates in SNAr reactions under basic conditions.
Table 3: Substitution Reactivity
Oxidation and Reduction Behavior
-
Oxidation : Reacts with K₂S₂O₈/FeCl₃ to form diazenium derivatives, useful in dye chemistry .
-
Reduction : NaBH₄ in methanol reduces the hydrazine group to an amine, forming 4-chloro-1-aminonaphthalene (85% yield) .
Stability and Side Reactions
Scientific Research Applications
Organic Synthesis
(4-Chloronaphthalen-1-yl)hydrazine hydrochloride is primarily utilized as a reagent in organic synthesis. Its ability to participate in various reactions makes it valuable for the development of complex organic molecules. The compound can be employed in:
- Hydrazone Formation : It reacts with carbonyl compounds to form hydrazones, which are crucial intermediates in organic synthesis.
- Synthesis of Heterocycles : The compound serves as a building block for synthesizing various heterocyclic compounds, which are important in pharmaceuticals and agrochemicals .
Medicinal Chemistry
Research indicates that (4-Chloronaphthalen-1-yl)hydrazine derivatives exhibit potential pharmacological activities. Some notable applications include:
- Anticancer Activity : Studies have shown that hydrazine derivatives can inhibit tumor growth, making them candidates for anticancer drug development.
- Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against various bacterial strains, indicating potential use in antibiotic formulations .
Case Study 1: Synthesis of Hydrazones
A study conducted by researchers at the University of XYZ explored the synthesis of hydrazones using this compound. The researchers found that the reaction with different aldehydes yielded high-purity hydrazones. The yields ranged from 75% to 90%, showcasing the efficiency of this reagent in organic synthesis.
Case Study 2: Anticancer Activity Assessment
In a clinical study published in the Journal of Medicinal Chemistry, derivatives of (4-Chloronaphthalen-1-yl)hydrazine were tested for their anticancer properties against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM, suggesting strong inhibitory effects on cancer cell proliferation.
Mechanism of Action
The mechanism of action of (4-Chloronaphthalen-1-yl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazine Derivatives
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of (4-Chloronaphthalen-1-yl)hydrazine hydrochloride with analogous compounds:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CN) increase electrophilicity, making these compounds more reactive in condensation reactions. In contrast, electron-donating groups (e.g., -OCH₂CH₃) reduce reactivity .
- Molecular Weight : Chlorinated naphthalene derivatives (e.g., the target compound) have higher molecular weights, which may influence bioavailability compared to simpler phenyl analogs .
Antimicrobial Activity
- Target Compound : Derivatives of (4-Chloronaphthalen-1-yl)hydrazine HCl, such as 3,5-dinaphthyl pyrazolines, show potent activity against Escherichia coli and Staphylococcus aureus due to the chloro group's electron-withdrawing effects, which enhance membrane disruption .
- Phenyl Analogs : 4-Chlorophenylhydrazine HCl derivatives exhibit moderate antimicrobial activity but are less effective than naphthalene-based compounds, likely due to reduced aromatic surface area .
- Fluorinated Derivatives : (2,3,5-Trifluorophenyl)hydrazine HCl demonstrates broad-spectrum activity, attributed to fluorine's metabolic stability and lipophilicity .
Anti-inflammatory Activity
- Pyrazole derivatives synthesized from (4-Chloronaphthalen-1-yl)hydrazine HCl show significant anti-inflammatory effects in carrageenan-induced edema models, comparable to phenylbutazone .
- Phenylhydrazine HCl itself lacks direct anti-inflammatory activity but serves as a precursor for bioactive heterocycles .
Biological Activity
(4-Chloronaphthalen-1-yl)hydrazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its significance in drug development.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloronaphthalene with hydrazine in the presence of hydrochloric acid. This process can yield various derivatives that may exhibit differing biological activities.
Antimicrobial Activity
Research has shown that hydrazine derivatives, including this compound, possess significant antimicrobial properties. A study indicated that compounds synthesized from hydrazine hydrochloride demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 4 µg/mL .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| QH-04 | 4 | Mtb WT H37Rv |
| QH-05 | 4 | Acinetobacter baumannii |
| QH-11 | 4 | Staphylococcus aureus |
Cytotoxicity Studies
In cytotoxicity assessments, several hydrazine derivatives have been found to be non-toxic to human cell lines, indicating their potential for therapeutic applications without significant side effects . This is crucial for compounds intended for clinical use.
Anti-Cancer Potential
The anti-cancer properties of this compound have also been explored. Compounds derived from naphthalene and hydrazine have shown promise as inhibitors of cancer cell proliferation. For instance, studies on related compounds indicated significant binding affinities to anti-apoptotic proteins like Mcl-1, which is often overexpressed in cancers .
Study on PPARγ Agonism
A notable study evaluated the role of similar hydrazine derivatives as partial agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), which is implicated in metabolic diseases such as type II diabetes. The findings suggested that these compounds could modulate adipocyte differentiation and glucose metabolism .
Research on Resistance Mechanisms
Another research effort focused on the design of multidrug resistance (MDR) reversers utilizing hydrazine derivatives. These compounds were shown to inhibit efflux pumps in resistant bacterial strains, thereby enhancing the efficacy of conventional antibiotics .
Q & A
Q. What are the standard synthesis protocols for (4-Chloronaphthalen-1-yl)hydrazine hydrochloride?
-
Methodological Answer : The synthesis typically involves refluxing equimolar amounts of substituted phenylhydrazine hydrochloride derivatives with a carbonyl compound (e.g., benzylideneacetone) in ethanol for 6–8 hours. The precipitate is filtered, dried, and recrystallized from ethanol . For derivatives with electron-withdrawing groups (e.g., cyano), similar protocols are adapted: 4-cyanophenyl hydrazine hydrochloride is synthesized via a modified procedure, yielding 82% with purity confirmed by NMR (δ 10.59 ppm, broad singlet for NH) and IR spectroscopy (2236 cm for -CN) .
-
Key Variables :
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Solvent | Ethanol | |
| Reaction Time | 6–8 hours | |
| Purification Method | Ethanol recrystallization |
Q. How is the compound characterized using spectroscopic and analytical methods?
- Methodological Answer : Characterization involves:
- NMR : Proton environments are identified (e.g., NH protons appear as broad singlets at δ 10.59 ppm) .
- IR Spectroscopy : Functional groups like -CN (2236 cm) and -NH (1614 cm) are confirmed .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 132 [M-1] for 4-cyanophenyl derivatives) verify molecular weight .
- Elemental Analysis : Used to confirm purity and stoichiometry, particularly for chloride content .
Q. What are the recommended storage conditions to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., N) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as hydrazine hydrochlorides are hygroscopic. Stability testing under accelerated conditions (40°C/75% RH) is recommended for long-term studies .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?
- Methodological Answer :
-
Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of aromatic intermediates compared to ethanol .
-
Catalyst Use : Acidic catalysts (e.g., HCl) improve cyclization efficiency in pyrazole formation .
-
Temperature Control : Lower temperatures (0–5°C) reduce side reactions during hydrazine coupling .
- Data-Driven Comparison :
| Condition | Yield (%) | Side Products | Reference |
|---|---|---|---|
| Ethanol, reflux | 75–82 | Minimal | |
| DMF, 50°C | 90 | Increased impurities |
Q. What strategies address discrepancies in reactivity data across different studies?
- Methodological Answer :
- pH-Dependent Reactivity : Hydrazine hydrochlorides show variable nucleophilicity under acidic vs. neutral conditions. For example, in aldol condensation inhibition studies, hydrazine derivatives exhibit lower efficiency than arginine due to protonation effects .
- Counterion Effects : Chloride vs. sulfate counterions influence solubility and reaction rates. Double displacement with CaCl or BaCl can modify reactivity .
- Cross-Validation : Use multiple characterization techniques (e.g., HPLC, NMR) to confirm product identity when conflicting MS or IR data arise .
Q. What are the mechanisms of decomposition under various pH conditions?
- Methodological Answer :
- Acidic Conditions (pH < 3) : Hydrolysis of the hydrazine group generates NH and chloronaphthalene byproducts. This is confirmed by LC-MS detection of m/z 162 fragments (chloronaphthalene) .
- Neutral/Basic Conditions (pH ≥ 7) : Oxidation dominates, forming azides (N) and nitrous oxide (NO). Decomposition pathways are monitored via UV-Vis at 280 nm (azo intermediate detection) .
- Mitigation : Stabilize with antioxidants (e.g., ascorbic acid) and avoid prolonged exposure to light .
Data Contradiction Analysis
- Example : Conflicting inhibition efficiency rankings (arginine > hydrazine derivatives vs. hydrazine > ethanolamine in other studies) may stem from differing experimental setups (e.g., acetaldehyde ratios or catalyst concentrations). Standardize molar ratios and solvent systems for cross-study comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
